3-Isochromanone
Overview
Description
3-Isochromanone is a chemical compound with the molecular formula C9H8O2 . It has been reported to be isolated from the fungus Nigrospora sp. PSU-F12 . The chemical structure of 3-Isochromanone consists of a six-membered ring fused to a five-membered ring, with a ketone group at position 3 .
Synthesis Analysis
A metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed . This process can produce various highly functionalized 3-isochromanones in generally good to excellent yields under mild reaction conditions . Another method involves a palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, providing 3-alkynylated isochroman-1-ones .Molecular Structure Analysis
The molecular structure of 3-Isochromanone consists of a six-membered ring fused to a five-membered ring, with a ketone group at position 3 . This configuration gives 3-Isochromanone its characteristic aromaticity and stability .Chemical Reactions Analysis
3-Isochromanone can undergo a variety of chemical reactions. For instance, it can participate in a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . It can also undergo a palladium-catalyzed reaction with alkyl 2-vinylbenzoates to produce 3-alkynylated isochroman-1-ones .Physical And Chemical Properties Analysis
3-Isochromanone appears as a white to beige powder, with a melting point range of 77-80 °C and a boiling point of 234-236 °C . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, acetone, and chloroform .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 3-Isochromanone derivatives are synthesized through silylcarbocyclisation reactions, a process involving ethynylbenzyl alcohol and various arylsilanes. This technique highlights the flexibility in creating diverse isochromanone structures (Albano, Morelli, & Aronica, 2017).
Structural Elucidation : Novel isochromanone derivatives have been structurally characterized through spectroscopic methods like ESIMS, NMR, and electronic circular dichroism (ECD) analyses, providing insights into their stereochemistry (Tayone et al., 2011).
Chemical Properties and Transformations
Chemical Reactions and Transformations : Research has focused on the chemical properties of 3-isochromanones, exploring their reactions with aromatic aldehydes and their potential in microwave-assisted condensations (Vass, Földesi, & Lóránd, 2006). Additionally, studies have investigated reactions like silylcarbocyclisation and oxidative additions to expand the applications of these compounds.
Photochemical Rearrangement : A novel approach for synthesizing polysubstituted isochromanones involves UV light irradiation, showcasing a potential in photochemistry (Xia, Shao, Gui, & Yang, 2011).
Biological and Pharmacological Research
Biological Activity Studies : Isochromanone derivatives exhibit moderate inhibitory activities on nitric oxide levels in specific cell lines, suggesting their potential in biological research (Kim et al., 2018).
Synthesis of Bioactive Compounds : The synthesis of bioactive molecules like α-allyl-α-aryldihydrocoumarins and 3-isochromanones demonstrates the pharmaceutical relevance of these compounds (Akula & Guiry, 2016).
Safety And Hazards
Future Directions
Future research directions for 3-Isochromanone include the development of more efficient synthesis methods and the exploration of its potential applications. For instance, an efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .
properties
IUPAC Name |
1,4-dihydroisochromen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHLUZUMRJQEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195960 | |
Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isochromanone | |
CAS RN |
4385-35-7 | |
Record name | 3-Isochromanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4385-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-3H-2-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Isochromanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J87XDF6HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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